molecular formula C5H7BrN2O2 B1277964 1-Bromo-5,5-dimethylhydantoin CAS No. 7072-23-3

1-Bromo-5,5-dimethylhydantoin

Cat. No.: B1277964
CAS No.: 7072-23-3
M. Wt: 207.03 g/mol
InChI Key: SSSAHVJVVZSZQL-UHFFFAOYSA-N
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Preparation Methods

1-Bromo-5,5-dimethylhydantoin can be synthesized through various methods. One common synthetic route involves the bromination of 5,5-dimethylhydantoin using bromine or a bromine source under controlled conditions. The reaction typically takes place in an aqueous or organic solvent, and the product is isolated through crystallization or other purification techniques .

Industrial production methods often involve large-scale bromination processes, where 5,5-dimethylhydantoin is reacted with bromine in the presence of a catalyst to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

1-Bromo-5,5-dimethylhydantoin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bromine, organic solvents, and catalysts. The major products formed from these reactions are typically brominated organic compounds, such as α-bromo ketones and disulfides .

Mechanism of Action

The mechanism of action of 1-Bromo-5,5-dimethylhydantoin involves the release of bromine, which is equivalent to hypobromous acid (HOBr). In aqueous solutions, it dissociates to form hypobromous acid, which serves as a source of bromine ions. These bromine ions can oxidize various substrates, leading to the disinfection of water and the formation of brominated organic compounds .

Comparison with Similar Compounds

1-Bromo-5,5-dimethylhydantoin is similar to other halogenated hydantoins, such as:

The uniqueness of this compound lies in its specific bromination capabilities and its effectiveness as a disinfectant in various industrial applications .

Properties

IUPAC Name

1-bromo-5,5-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O2/c1-5(2)3(9)7-4(10)8(5)6/h1-2H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSAHVJVVZSZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433396
Record name 1-BROMO-5,5-DIMETHYLHYDANTOIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7072-23-3
Record name 1-BROMO-5,5-DIMETHYLHYDANTOIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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